3-(5-(4-Bromophenyl)-2-furyl)-N-phenylpropanamide
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Overview
Description
3-(5-(4-Bromophenyl)-2-furyl)-N-phenylpropanamide is an organic compound that features a bromophenyl group, a furan ring, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-2-furyl)-N-phenylpropanamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine and a suitable catalyst.
Furan Ring Formation: The furan ring can be synthesized through cyclization reactions involving appropriate precursors.
Amide Bond Formation: The final step involves coupling the bromophenyl-furan intermediate with phenylpropanamide using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Bromophenyl)-2-furyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl-furan derivatives.
Scientific Research Applications
3-(5-(4-Bromophenyl)-2-furyl)-N-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic properties.
Biological Studies: It serves as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(5-(4-Bromophenyl)-2-furyl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and furan moieties play a crucial role in binding to these targets, leading to modulation of biological pathways. This compound may inhibit or activate certain enzymes, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar in structure but contains an isoxazole ring instead of a furan ring.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring and exhibits different biological activities.
Uniqueness
3-(5-(4-Bromophenyl)-2-furyl)-N-phenylpropanamide is unique due to its specific combination of bromophenyl, furan, and phenylpropanamide moieties. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
853330-49-1 |
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Molecular Formula |
C19H16BrNO2 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)furan-2-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C19H16BrNO2/c20-15-8-6-14(7-9-15)18-12-10-17(23-18)11-13-19(22)21-16-4-2-1-3-5-16/h1-10,12H,11,13H2,(H,21,22) |
InChI Key |
KJCWSYKFOMEAHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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